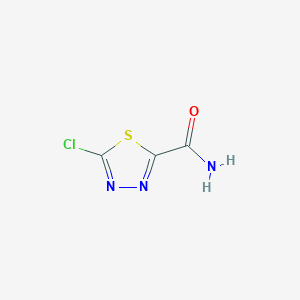

5-Chloro-1,3,4-thiadiazole-2-carboxamide

説明

Historical Context and Significance of Thiadiazole Scaffolds in Medicinal Chemistry and Drug Discovery

The 1,3,4-thiadiazole (B1197879) is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, which has become a privileged scaffold in drug design. nih.gov The chemistry of 1,3,4-thiadiazoles has been well-established since the first derivative was described by Fischer in 1882, with the true nature of the ring system being demonstrated in 1890. nih.gov Historically, they gained early recognition in the pharmaceutical field as components of antibacterial sulfonamides. gavinpublishers.com

The significance of the 1,3,4-thiadiazole ring in medicinal chemistry is underscored by its presence in numerous marketed drugs, such as the diuretic Acetazolamide and the antimicrobial Sulfamethizole. researchgate.net This scaffold's prevalence is due to its unique chemical properties and biological characteristics. nih.gov The presence of the =N-C-S- moiety and the ring's strong aromaticity contribute to low toxicity and significant in vivo stability. mdpi.com Furthermore, the sulfur atom enhances liposolubility, which can improve the pharmacokinetic properties of drug candidates. nih.govnih.gov

The structural versatility of the 1,3,4-thiadiazole nucleus allows for extensive modification at its 2 and 5 positions, enabling medicinal chemists to fine-tune pharmacological activity. mdpi.comresearchgate.net This has led to the development of thiadiazole derivatives with a vast spectrum of biological activities. wisdomlib.orgjocpr.com Research has extensively documented their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, antitubercular, and analgesic agents. nih.govresearchgate.netmdpi.comnih.gov The ability of the 1,3,4-thiadiazole core to act as a hydrogen bond acceptor and a two-electron donor system allows it to interact with a wide array of biological targets, solidifying its status as a cornerstone in modern drug discovery. nih.govresearchgate.net

Table 1: Selected Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

| Pharmacological Activity | Description | Key Molecular Targets/Mechanisms |

|---|---|---|

| Anticancer | Exhibits cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov | Inhibition of enzymes like carbonic anhydrase (CA), cyclooxygenase (CO), and tyrosine kinases. nih.gov |

| Antimicrobial | Shows efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netnih.govdovepress.com | Mechanism can involve targeting essential microbial enzymes or pathways. researchgate.net |

| Anti-inflammatory | Demonstrates reduction in inflammation in various experimental models. researchgate.netnih.gov | Often linked to the inhibition of cyclooxygenase (CO) enzymes. nih.gov |

| Anticonvulsant | Exerts effects on the central nervous system to control seizures. mdpi.comnih.gov | Interacts with CNS targets to modulate neuronal excitability. |

| Antitubercular | Shows activity against Mycobacterium tuberculosis. researchgate.netnih.gov | Targets specific pathways in the mycobacterium. |

| Antiviral | Displays inhibitory activity against various viruses. mdpi.comnih.gov | Can interfere with viral replication or entry processes. |

Role of the Carboxamide Functionality in Enhancing Bioactivity of Heterocyclic Compounds

The carboxamide group (-CONH-) is a fundamental functional group in medicinal chemistry, recognized for its critical role in the biological activity of many pharmaceuticals. jocpr.commdpi.com It is a key structural motif found in numerous natural products, including peptides and proteins, where it contributes to their structural stability and function. jocpr.com The amide bond is characterized by its planarity and stability, and it can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). stereoelectronics.org This dual capability allows it to form strong and specific interactions with biological targets such as enzymes and receptors.

In the context of heterocyclic compounds, the introduction of a carboxamide moiety is a common strategy to enhance bioactivity and modulate pharmacokinetic properties. nih.gov The carboxamide linkage can improve target affinity and molecular flexibility. nih.gov Its ability to form hydrogen bonds is crucial for molecular recognition and binding at the active site of a target protein. nih.govmdpi.com

Structure-activity relationship (SAR) studies have frequently demonstrated that the carboxamide group is essential for the potency of various classes of therapeutic agents. researchgate.netacs.orgnih.gov For example, research on different compound series has shown that the carboxamide functionality contributes significantly to antiproliferative activity against cancer cells and can be crucial for the antimycobacterial effects of certain molecules. researchgate.netnih.gov By serving as a stable and versatile linker, the carboxamide group allows for the connection of different pharmacophoric elements, leading to the creation of hybrid molecules with improved or novel pharmacological profiles. nih.gov

Current Research Focus on 5-Chloro-1,3,4-thiadiazole-2-carboxamide and its Derivatives as Promising Pharmacophores

Building upon the established pharmacological importance of the 1,3,4-thiadiazole scaffold and the bio-activating role of the carboxamide group, current research has turned towards synthesizing and evaluating hybrid molecules that combine these features. The compound this compound serves as a key intermediate or a core structure in the development of new potential therapeutic agents. ontosight.ai The presence of a chlorine atom at the 5-position is of particular interest, as halogens can modulate a molecule's lipophilicity, metabolic stability, and binding interactions.

Recent synthetic efforts have focused on creating novel derivatives by reacting this core structure with various amines, thiourea (B124793) derivatives, or other nucleophiles. nih.govnih.gov These studies aim to explore the structure-activity relationships and identify compounds with enhanced biological profiles. For instance, a series of new compounds based on a 5-aryl-1,3,4-thiadiazole scaffold linked to different heterocyclic moieties via an acetamide (B32628) (-NH-CO-CH2-) linker have been synthesized and evaluated for their anticancer activity. nih.govmdpi.com

The research indicates that derivatives of this compound are being investigated primarily for their potential as anticancer and antimicrobial agents. ontosight.ainih.gov Studies have shown that specific derivatives exhibit significant cytotoxicity against human cancer cell lines, such as breast (MCF-7) and liver (HepG2) cancer cells. nih.govmdpi.com The mechanism of action for some of these promising compounds involves inducing apoptosis and causing cell cycle arrest in cancer cells. mdpi.com The combination of the stable 1,3,4-thiadiazole ring, the reactive chlorine atom, and the versatile carboxamide linker makes this class of compounds a promising pharmacophore for the development of new targeted therapies. nih.govnih.gov

Table 2: Research Highlights of Derivatives Based on the 5-Substituted-1,3,4-thiadiazole-2-carboxamide Scaffold

| Derivative Class | Synthetic Approach | Biological Activity Investigated | Notable Findings |

|---|---|---|---|

| Piperazine-acetamide-thiadiazoles | Nucleophilic substitution on a 2-chloro-acetamide intermediate. nih.gov | Anticancer (MCF-7, HepG2 cell lines). nih.govmdpi.com | Potency is affected by the substituent on the piperazine (B1678402) ring; some derivatives showed high selective cytotoxicity towards cancer cells. nih.govmdpi.com |

| Aryl aminothiazole-thiadiazoles | Reaction of a 2-chloro-acetamide intermediate with thiourea derivatives. nih.gov | Anticancer. nih.gov | Explored as another avenue for structural modification to find potent agents. |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides | Alkylation of thioxoacetamide precursors. nih.gov | Antibacterial and Anti-inflammatory. nih.gov | Certain derivatives showed powerful antibacterial and anti-inflammatory action compared to reference drugs. nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-chloro-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGNUSRLIIGHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493117 | |

| Record name | 5-Chloro-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64837-52-1 | |

| Record name | 5-Chloro-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 5 Chloro 1,3,4 Thiadiazole 2 Carboxamide and Its Analogues

Classical and Emerging Cyclization Approaches to the 1,3,4-Thiadiazole (B1197879) Core

The construction of the 1,3,4-thiadiazole ring is a foundational step in the synthesis of its derivatives. Various cyclization strategies have been developed, with thiosemicarbazide-based reactions being the most classical and widely employed. More recent methods, such as those utilizing oxamic acid thiohydrazides, offer alternative pathways to this important heterocyclic scaffold.

Thiosemicarbazide-Based Cyclocondensation Reactions

The reaction of thiosemicarbazide (B42300) or its derivatives with carboxylic acids or their functional equivalents is a cornerstone for the synthesis of the 1,3,4-thiadiazole ring. nih.gov This method is valued for its efficiency and the directness with which it forms the heterocyclic core. The general mechanism involves the acylation of the thiosemicarbazide followed by a cyclodehydration step. nih.gov

A variety of dehydrating agents can be employed to facilitate the cyclization, including strong acids like sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). nih.govptfarm.pl The choice of the cyclizing agent can influence the reaction conditions and yields. For instance, the use of phosphorus oxychloride with a carboxylic acid and thiosemicarbazide provides a one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. researchgate.net Similarly, polyphosphate ester (PPE) has been utilized as a mild additive for the one-pot synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives from carboxylic acids and thiosemicarbazide, avoiding the use of more toxic reagents like POCl₃. mdpi.com

The reaction conditions for these cyclocondensations can be summarized as follows:

| Starting Materials | Reagents | Product | Reference |

| Carboxylic Acid, Thiosemicarbazide | POCl₃ | 2-Amino-5-substituted-1,3,4-thiadiazole | researchgate.net |

| Carboxylic Acid, Thiosemicarbazide | Conc. H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazole | ptfarm.pl |

| Carboxylic Acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazole | mdpi.com |

| Aldehyde Thiosemicarbazones | Ferric Chloride (FeCl₃) | 2-Amino-5-aryl-1,3,4-thiadiazole | asianpubs.org |

Another approach involves the oxidative cyclization of aldehyde thiosemicarbazones. For example, treatment of aldehyde thiosemicarbazones with ferric chloride can yield 2-amino-5-aryl-1,3,4-thiadiazoles. asianpubs.org Furthermore, thiosemicarbazide can react with acyl chlorides, which serves as a direct route to the acylated intermediate that can then be cyclized. nih.gov

Utilization of Oxamic Acid Thiohydrazides in Thiadiazole Synthesis

Oxamic acid thiohydrazides have emerged as versatile precursors for the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles. These reagents offer an alternative route to the thiadiazole core, often leading to derivatives with a carboxamide functionality. The reaction of acylthiosemicarbazides with oxalyl chloride has been shown to proceed regioselectively, yielding five-membered ring compounds. researchgate.net

Regioselective Functionalization and Derivatization Strategies of the 1,3,4-Thiadiazole Ring

Once the 1,3,4-thiadiazole core is synthesized, further functionalization is often required to achieve the desired substitution pattern and biological activity. Regioselective reactions are crucial for introducing substituents at specific positions of the thiadiazole ring.

Introduction of the Chloro Substituent and Carboxamide Group

The synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide necessitates the specific introduction of a chloro group at the 5-position and a carboxamide group at the 2-position. A key strategy for introducing the chloro substituent involves a two-step process starting from 2,5-diamino-1,3,4-thiadiazole. This process includes the diazotization of one of the amino groups, followed by a thermally induced decomposition of the resulting diazonium salt in the presence of a chloride source, akin to a Sandmeyer reaction. This reaction is typically carried out by treating the diamine with sodium nitrite (B80452) in a strong acidic medium like hydrochloric acid.

The amino group at the 2-position of the resulting 5-chloro-1,3,4-thiadiazol-2-amine (B127521) is a prime site for chemical modification, including acylation to form a carboxamide. The synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamides can be achieved through the acetylation of the corresponding 2-aminothiadiazole derivative. For instance, 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide can be prepared by the acetylation of 5-methyl/ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride. nih.gov This general principle of acylating the 2-amino group can be applied to 5-chloro-1,3,4-thiadiazol-2-amine to yield the target carboxamide.

A summary of the synthetic steps is presented below:

| Starting Material | Reagents | Intermediate/Product | Reference |

| 2,5-Diamino-1,3,4-thiadiazole | 1. NaNO₂, HCl; 2. Heat | 5-Chloro-1,3,4-thiadiazol-2-amine | |

| 5-Chloro-1,3,4-thiadiazol-2-amine | Acylating Agent (e.g., Acetyl Chloride) | This compound | nih.gov (by analogy) |

Alkylation and Arylation Reactions at Sulfur and Nitrogen Centers

Alkylation and arylation reactions provide a means to further diversify the 1,3,4-thiadiazole scaffold at its sulfur and nitrogen atoms, leading to a wide range of analogues.

Alkylation:

The alkylation of 5-mercapto-1,3,4-thiadiazole derivatives at the sulfur atom is a common functionalization strategy. For instance, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) can be functionalized with α,ω-dihalogenides to yield 2-(ω-haloalkylthio) thiadiazoles and/or symmetrical bis-thiadiazoles. mdpi.com The regioselective S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) has also been reported, where alkylating agents give the S-functionalized derivatives. researchgate.net

Nitrogen alkylation is also a viable strategy. 5-Substituted 2-acylamino-1,3,4-thiadiazoles can be quantitatively and regiospecifically alkylated at the N-3 position of the thiadiazole ring under basic conditions. nih.gov

Arylation:

Direct C-H arylation of the 1,3,4-thiadiazole ring has been achieved using a Pd/Cu-catalyzed protocol with a wide range of (hetero)aryl iodides, bromides, and triflates. nih.gov While this method arylates a carbon atom of the ring, arylation at nitrogen and sulfur can also be accomplished. For example, the arylation of 2(3H)-thione-5-alkylthio-1,3,4-thiadiazoles with 9-chloroacridines in the presence of pyridine (B92270) as a solvent and base leads to N-3-acridinyl derivatives. researchgate.net In contrast, using the sodium salt of 2-mercapto-5-alkylthio-1,3,4-thiadiazoles as the starting material can lead to S-arylation, affording 2-acridinylthio-5-alkylthio-1,3,4-thiadiazoles. researchgate.net

Synthesis of Thiadiazole-Sulfonamide Hybrids

The combination of the 1,3,4-thiadiazole ring with a sulfonamide moiety has led to the development of compounds with significant biological activities. A common synthetic strategy involves the conversion of a thiol precursor on the thiadiazole ring into a sulfonyl chloride. This reactive intermediate can then be coupled with various amines to form the desired sulfonamide. For example, novel 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) containing acridine (B1665455) sulfonamide/carboxamide compounds have been synthesized by reacting an amino acridine intermediate with sulfonyl chlorides. jmchemsci.com

Green Chemistry Principles Applied to the Synthesis of Thiadiazole Carboxamides

The application of green chemistry principles to the synthesis of this compound and its analogues is a important area of research, aiming to reduce the environmental impact of chemical processes. nanobioletters.com These principles focus on developing eco-friendly, non-hazardous, and economical synthetic methods. nanobioletters.com Green approaches in organic synthesis, particularly for heterocyclic compounds like thiadiazoles, seek to overcome the limitations of conventional methods, which often involve hazardous solvents, slow reaction rates, and lengthy completion times. mdpi.com Methodologies such as microwave irradiation, ultrasonication, and the use of greener solvents are central to this effort, often leading to improved yields and simpler, more efficient processes. nanobioletters.commdpi.com

Eco-Friendly Reaction Conditions and Solvent Selection

A primary focus of green chemistry in the synthesis of thiadiazole carboxamides is the adoption of eco-friendly reaction conditions and the use of benign solvents. nih.gov Traditional syntheses can rely on toxic additives and harsh conditions. researchgate.net In contrast, green methodologies prioritize alternatives that are safer and more sustainable.

One notable approach involves conducting reactions at room temperature in green solvents like ethanol (B145695), which has been successfully used in the synthesis of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives. nih.govnih.gov This method avoids the need for heating, thereby reducing energy consumption. nih.gov Water has also been explored as a green solvent for the synthesis of related thiazole (B1198619) derivatives, offering a simple and high-yielding procedure. bepls.com

Microwave and ultrasonic irradiation are other key techniques that align with green chemistry principles. nanobioletters.combohrium.com These methods can significantly shorten reaction times compared to conventional heating. nanobioletters.com For instance, the microwave-assisted synthesis of thiadiazole derivatives has been shown to require only a few minutes, as opposed to longer periods for traditional methods. nanobioletters.com Similarly, ultrasonic irradiation has been employed for the synthesis of thiadiazole derivatives at room temperature, again demonstrating a reduction in reaction time. nanobioletters.com The use of solvent-free or solid-state reaction conditions, such as grinding, further exemplifies the move towards more environmentally benign synthetic protocols. mdpi.com

The selection of catalysts is also critical. Green approaches favor the use of reusable or non-toxic catalysts. For example, basic alumina (B75360) has been used as a catalyst in solvent-free grinding methods for synthesizing 1,2,4-thiadiazoles, showcasing a short, ambient temperature, and high-yield process. mdpi.com

The following table summarizes various eco-friendly reaction conditions and solvents used in the synthesis of thiadiazole carboxamide analogues.

| Method | Solvent | Catalyst/Conditions | Reaction Time | Reference |

| Microwave Irradiation | Dimethylformamide (minor quantity) | Concentrated Sulphuric Acid | 3 minutes | nanobioletters.com |

| Ultrasonic Irradiation | Not specified (reaction mixture) | Concentrated Sulphuric Acid, Room Temperature | 20 minutes | nanobioletters.com |

| Room Temperature Synthesis | Ethanol | None specified | Not specified | nih.govnih.gov |

| Grinding Approach | Solvent-free | Basic Alumina, Room Temperature | 5-15 minutes | mdpi.com |

| Reflux in Water | Water | No catalyst | 20 hours | bepls.com |

Operational Simplicity and Yield Optimization

Operational simplicity and yield optimization are key advantages of applying green chemistry principles to the synthesis of thiadiazole carboxamides. nih.govmdpi.com Green synthetic methods are often designed to be operationally simple, convenient, and efficient, leading to high yields of the desired products. nih.gov

For example, a green synthesis method for a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives in ethanol at room temperature was described as "operationally simple and convenient," achieving yields of up to 90%. nih.gov This highlights how eco-friendly conditions can also lead to highly efficient processes. Similarly, research utilizing microwave and ultrasonication techniques for synthesizing thiadiazole derivatives reported good yields, ranging from 75% to 90%. nanobioletters.combohrium.com These methods are not only faster but also often involve easier work-up procedures. mdpi.com

One-pot multi-component reactions are another strategy that simplifies the synthetic process while adhering to green chemistry principles. bepls.commdpi.com These reactions combine multiple steps into a single procedure, reducing the need for isolating intermediates and minimizing waste. This approach has been successfully used for the synthesis of various heterocyclic compounds, including thiazole derivatives. bepls.com The development of simple, one-pot synthetic methods that avoid toxic additives like POCl3 or SOCl2 is a significant advancement in this area. researchgate.net

The table below presents data on the yields obtained from various green synthetic methods for thiadiazole carboxamide analogues.

| Synthetic Method | Product Type | Yield (%) | Reference |

| Microwave Irradiation | Thiadiazole derivatives | 75-90% | nanobioletters.com |

| Ultrasonic Irradiation | Thiadiazole derivatives | 75-90% | nanobioletters.com |

| Room Temperature Synthesis | Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives | Up to 90% | nih.gov |

| Grinding Approach | 3,5-disubstituted-1,2,4-thiadiazoles | 90-99% | mdpi.com |

Structure Activity Relationship Sar Studies for 5 Chloro 1,3,4 Thiadiazole 2 Carboxamide Analogues

Influence of Substituents at the Thiadiazole Ring on Biological Efficacy

The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold whose biological activity is significantly modulated by the nature of the substituents at its C2 and C5 positions. The electron-deficient nature of the ring makes these positions susceptible to nucleophilic substitution, allowing for a wide range of chemical modifications. nih.gov

Research has shown that substitutions on the thiadiazole ring directly impact the therapeutic potential of the resulting compounds. For instance, in a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based anticancer agents, the introduction of bulky and lipophilic groups was found to enhance cytotoxic activity. nih.gov Specifically, expanding the core structure with a piperazine (B1678402) ring featuring an o-ethoxyphenyl group or a piperidine (B6355638) ring with a benzyl (B1604629) moiety led to improved antitumor effects against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov

Similarly, for anti-tubercular applications, the position of substituents on an appended phenyl ring is critical. Derivatives with a para-substituted phenyl ring showed potent activity, whereas those with meta-substitutions were inactive. nih.gov Furthermore, studies on 1,3,4-thiadiazole derivatives have demonstrated that introducing electron-withdrawing groups, such as a chloro group, can increase insecticidal activity, while electron-donating groups like a methyl group tend to decrease it. mdpi.com

The following table summarizes the influence of various substituents on the biological efficacy of 1,3,4-thiadiazole analogues.

| Substituent at C5 | Attached Moiety | Observed Biological Activity | Reference |

| 4-Chlorophenyl | Piperazine with o-ethoxyphenyl | Enhanced anticancer activity | nih.gov |

| 4-Chlorophenyl | Piperidine with benzyl | Enhanced anticancer activity | nih.gov |

| Aryl group | Para-substituted phenyl | Active anti-tubercular agents | nih.gov |

| Aryl group | Meta-substituted phenyl | Inactive anti-tubercular agents | nih.gov |

| Chloro group | - | Increased insecticidal activity | mdpi.com |

| Methyl group | - | Decreased insecticidal activity | mdpi.com |

Impact of the Carboxamide Moiety and its Substitutions on Pharmacological Profiles

The carboxamide moiety (-CONH-) serves as a crucial linker and a key site for molecular interactions, often through hydrogen bonding. Modifications to this group, particularly through N-substitution, can significantly alter a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

In the development of antibacterial agents, novel derivatives containing both carboxamide and 1,3,4-thiadiazole thioether moieties have been synthesized. nih.gov For example, the compound 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide demonstrated excellent inhibitory activity against plant pathogenic bacteria like Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicola. nih.gov

Further studies have explored creating hybrid compounds by reacting the carboxamide group with various aldehydes to form novel 5-(substituent)-N-phenyl-1,3,4-thiadiazole-2-carboxamide derivatives. nih.gov These modifications aim to enhance anti-inflammatory and antibacterial activities. nih.govnih.gov The strategic combination of the 1,3,4-thiadiazole scaffold with a carboxamide linker allows for the generation of diverse chemical libraries with a wide range of potential therapeutic applications. researchgate.net

The table below illustrates how different substitutions on the carboxamide moiety affect the pharmacological profiles of thiadiazole derivatives.

| Carboxamide N-Substitution | Core Structure | Pharmacological Profile | Reference |

| 5-(methylthio)-1,3,4-thiadiazol-2-yl | 2-(2-methoxyphenoxy)acetamide | Excellent antibacterial activity | nih.gov |

| Phenyl group | 5-(S-alkyl)-1,3,4-thiadiazole | Potential anti-inflammatory/antibacterial | nih.gov |

| Furan-2-carboxamide | N-(1,3,4-thiadiazol-2-yl) | Potential VEGFR-2 inhibitors, anticancer | nih.gov |

Role of Halogenation (e.g., Chlorine at Position 5) on Lipophilicity and Intermolecular Interactions

Halogenation, particularly the introduction of a chlorine atom at the C5 position of the thiadiazole ring, plays a pivotal role in modulating the physicochemical properties of the molecule. The chlorine atom is a potent electron-withdrawing group, which influences the electronic distribution of the thiadiazole ring and enhances its reactivity towards nucleophiles. nih.gov

Furthermore, the chlorine atom can participate in various non-covalent intermolecular interactions, most notably halogen bonding. A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on a target molecule, such as an oxygen or nitrogen atom in a protein's active site. These interactions can contribute significantly to the binding affinity and selectivity of the compound for its biological target. Theoretical studies on other halogenated compounds confirm that halogen substituents alter crystal packing by reducing H···H contacts and introducing stabilizing H···X (where X is a halogen) contacts. The presence of chlorine, therefore, provides an additional anchor point for target binding, potentially leading to enhanced biological activity. mdpi.com

Stereochemical and Conformational Effects on Target Binding and Activity

While the core 5-Chloro-1,3,4-thiadiazole-2-carboxamide molecule is planar and achiral, the introduction of substituents, especially on the carboxamide nitrogen, can create chiral centers. Stereochemistry is a fundamental aspect of pharmacology, as biological targets such as enzymes and receptors are themselves chiral. Consequently, different stereoisomers (enantiomers or diastereomers) of a drug molecule can exhibit vastly different biological activities, potencies, and metabolic profiles. A significant portion of stereoisomer pairs show distinct bioactivities due to their differential interactions with protein targets.

Future Directions and Advanced Research Frontiers for 5 Chloro 1,3,4 Thiadiazole 2 Carboxamide

Design and Synthesis of Multi-Target Directed Ligands and Hybrid Compounds

A prominent strategy in modern drug discovery is the creation of hybrid molecules that combine two or more pharmacophores into a single structural framework. nih.govmdpi.com This approach aims to develop multi-target directed ligands that can interact with multiple biological targets simultaneously, potentially leading to synergistic effects, improved efficacy, and a reduced likelihood of drug resistance. mdpi.com

Researchers are actively designing and synthesizing new hybrid compounds that incorporate the 1,3,4-thiadiazole-2-carboxamide (B11807702) moiety. nih.govresearchgate.net Synthetic strategies often involve reacting the core thiadiazole structure with other heterocyclic systems or bioactive fragments. For instance, new series of 1,3,4-thiadiazole-1,2,3-triazole hybrids have been developed. biointerfaceresearch.com Another approach involves the synthesis of 5-arylisoxazole-1,3,4-thiadiazole hybrids, created by reacting 5-arylisoxazole-3-carboxylic acids with an amino-thiadiazole derivative. eurekaselect.com Similarly, linking the 1,3,4-thiadiazole (B1197879) scaffold to substituted piperazines has been explored to generate novel compounds with potential anticancer activity. mdpi.comnih.govresearchgate.net These molecular hybridization strategies are a beneficial approach to structural alteration, as a single molecule can contain two or more pharmacophores capable of interacting with various cellular targets. nih.gov

| Hybrid Compound Class | Combined Pharmacophores | Potential Therapeutic Target/Activity | Synthetic Approach Example |

|---|---|---|---|

| Thiadiazole-Piperazine Hybrids | 5-(4-chlorophenyl)-1,3,4-thiadiazole + Substituted Piperazines | Anticancer (MCF-7, HepG2 cell lines) mdpi.comnih.gov | Nucleophilic substitution reaction of a 2-chloro-N-(thiadiazol-2-yl)acetamide intermediate with various substituted piperazines. mdpi.com |

| Thiadiazole-Triazole Hybrids | 1,3,4-Thiadiazole + 1,2,3-Triazole | Antiviral (e.g., against COVID-19 main protease) biointerfaceresearch.com | Reaction of a thiadiazole-triazole hybrid molecule with hydrazonoyl halide derivatives. biointerfaceresearch.com |

| Thiadiazole-Isoxazole Hybrids | 5-Arylisoxazole + 1,3,4-Thiadiazole | α-Glucosidase Inhibition (for diabetes treatment) eurekaselect.com | Reaction of 5-arylisoxazole-3-carboxylic acids with ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate. eurekaselect.com |

| Disubstituted Thiadiazole Hybrids | 1,3,4-Thiadiazole + 1,2,4-Triazole, 1,3,4-Oxadiazole (B1194373), or Schiff Bases | Antimicrobial and Antiproliferative mdpi.com | Multi-step synthesis starting from 2,5-dimercapto-1,3,4-thiadiazole (B142945) and subsequent reactions to build the linked heterocyclic rings. mdpi.com |

Development of Novel Therapeutic Agents Addressing Drug Resistance Mechanisms

The rise of multidrug resistance (MDR) in pathogenic bacteria and cancer cells is a major global health threat, necessitating the development of novel drugs with unique mechanisms of action to overcome resistance. nih.govnih.gov The 1,3,4-thiadiazole scaffold is being actively investigated for its potential in creating therapeutics that can circumvent these resistance mechanisms.

One key strategy is the development of compounds that are effective against drug-resistant bacterial strains. nih.gov For example, novel 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been synthesized and tested for antibacterial activity against several multidrug-resistant pathogenic bacteria. nih.gov Certain derivatives have demonstrated powerful antibacterial action, with activity comparable to the broad-spectrum antibiotic ciprofloxacin (B1669076) against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov The hybridization approach is also considered a valuable tool to overcome drug-resistance mechanisms. mdpi.com Furthermore, some thiadiazole derivatives have shown promise as biofilm dispersal agents, which is significant because biofilm formation is a key virulence factor that contributes to antibiotic resistance. nih.govmdpi.com

| Thiadiazole Derivative Class | Mechanism/Target | Resistant Pathogen Example | Research Finding |

|---|---|---|---|

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides | Antibacterial | Multidrug-resistant Staph. aureus, Bacillus subtilis, K. pneumonia nih.gov | Compounds 4c and 8c showed powerful antibacterial action, comparable to ciprofloxacin against tested Gram-positive strains. nih.gov |

| Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amines | Antibacterial | S. aureus, B. subtilis dovepress.com | Showed good inhibitory effects with MIC values of 20–28 μg/mL against tested bacteria. dovepress.com |

| ontosight.aimdpi.comThiadiazole[3,2-a]pyrimidin-5-ones | Biofilm Dispersal | Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) pathogens nih.govmdpi.com | Derivative 8j exhibited remarkable dispersal activity against preformed biofilms of relevant pathogens. nih.govmdpi.com |

Strategies for Enhancing Selectivity and Minimizing Off-Target Effects

A critical goal in drug development is to maximize the therapeutic effect on the intended target while minimizing adverse off-target effects. For derivatives of 5-Chloro-1,3,4-thiadiazole-2-carboxamide, medicinal chemists employ various strategies to fine-tune molecular structures to enhance potency and selectivity.

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications influence a compound's biological activity. For example, in a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based anticancer agents, it was found that the nature of substituents on a linked piperazine (B1678402) ring significantly affected antitumor potency. nih.gov Selectivity studies have demonstrated that certain thiadiazole derivatives exhibit high selective cytotoxicity towards cancerous cells (like MCF-7 and HepG2) over normal mammalian cells. mdpi.comnih.govresearchgate.net In one study, a derivative showed potent activity against cancer cells while having an IC50 value more than 13 times higher against normal cells, indicating a favorable selectivity profile. mdpi.com The choice of the heterocyclic core itself is also vital; replacing the 1,3,4-thiadiazole scaffold with its 1,3,4-oxadiazole isostere led to a drastic drop in anticancer activity, highlighting the thiadiazole's key role in the pharmacological properties of the series. mdpi.com

| Derivative/Modification Strategy | Target | Selectivity Finding |

|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (compounds 4e and 4i) | Anticancer (MCF-7 and HepG2 cells) | Demonstrated high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells. mdpi.comnih.gov |

| Imidazothiadiazole derivative (compound 43c) | Anticancer (CEM, HeLa, L1210 cells) | Showed better selectivity, with an IC50 of 31.45 μM against normal Hs27 cells, compared to a more toxic analog (43d, IC50 of 2.36 μM). mdpi.com |

| Bioisosteric Replacement | Anticancer | Replacing the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole resulted in a significant decrease in activity, confirming the thiadiazole scaffold's importance for target interaction. mdpi.com |

| Substitution at 5-position of pyrazole (B372694) ring | Antibacterial | Ethyl amide compounds were twice as potent as the corresponding ethyl esters, demonstrating how small functional group changes can enhance activity. nih.gov |

Exploration of Emerging Biological Targets for Therapeutic Intervention

The versatility of the 1,3,4-thiadiazole scaffold allows it to interact with a multitude of biological targets, making it a valuable platform for developing therapies against a wide range of diseases. mdpi.com Research is ongoing to explore the potential of this compound derivatives against emerging and unconventional therapeutic targets.

Beyond traditional targets like bacterial enzymes and cancer cell lines, thiadiazole derivatives are being investigated as inhibitors of viral proteases, metabolic enzymes, and protein kinases. For example, new spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been synthesized and evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Other research has focused on designing thiadiazole hybrids as α-glucosidase inhibitors for the treatment of type 2 diabetes. eurekaselect.com Additionally, the scaffold has been incorporated into molecules targeting carbonic anhydrase isoforms, which are involved in various physiological processes, and kinesin spindle protein (KSP), a target for cancer therapy. nih.govmdpi.com

| Emerging Biological Target | Therapeutic Area | Example of Thiadiazole Derivative | Key Finding |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamides nih.gov | Synthesized compounds exhibited good binding affinity to the Mpro enzyme in silico, suggesting potential as COVID-19 drug candidates. nih.gov |

| α-Glucosidase | Anti-diabetic | 5-Arylisoxazole-1,3,4-thiadiazole hybrids eurekaselect.com | A synthesized derivative was found to be a potent inhibitor, significantly more so than the reference drug acarbose. eurekaselect.com |

| Carbonic Anhydrase (hCA) Isoforms I & II | Various (e.g., diuretics, glaucoma) | Imidazothiadiazole analogues mdpi.com | Derivatives showed potent inhibition of hCA I and II isoforms. mdpi.com |

| Kinesin Spindle Protein (KSP) | Anticancer | Filanesib (a 1,3,4-thiadiazole derivative) nih.gov | A KSP inhibitor used in clinical trials for various cancers. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | 1,3,4-Thiadiazole hybrids mdpi.com | New derivatives exhibited strong enzymatic inhibition of EGFR with IC50 values in the nanomolar range. mdpi.com |

Potential Applications in Advanced Materials Science beyond Pharmaceuticals

The unique physicochemical properties of the 1,3,4-thiadiazole ring extend its utility beyond medicine into the realm of materials science and agriculture. The aromaticity of the ring provides great stability, while the presence of sulfur and nitrogen heteroatoms imparts specific electronic characteristics. dovepress.com

In agriculture, certain thiadiazole derivatives have been developed as effective fungicides and bactericides for crop protection. An example is Bismerthiazol, a known thiadiazole-based pesticide.

In materials science, the 1,3,4-thiadiazole ring is considered a good electron-withdrawing group. This property makes it a valuable component in the development of advanced optical materials. Derivatives are being explored for use in fluorescent chemosensors and in polymers that emit light. Other industrial applications for thiadiazole compounds include their use as oxidation inhibitors, cyanine (B1664457) dyes, and anti-corrosion agents, showcasing the broad technological potential of this heterocyclic scaffold. jmchemsci.com

| Application Area | Specific Use | Relevant Property of 1,3,4-Thiadiazole |

|---|---|---|

| Agrochemicals | Fungicides, Bactericides (e.g., Bismerthiazol) | Inherent biological activity against fungi and bacteria. |

| Materials Science | Optical materials, Fluorescent chemosensors, Light-emitting polymers | Strong electron-withdrawing nature of the thiadiazole ring. |

| Other Industrial Uses | Oxidation Inhibitors | Chemical stability and ability to interfere with oxidation processes. |

| Cyanine Dyes | Contribution to the chromophore system, influencing color and stability. | |

| Anti-corrosion Agents jmchemsci.com | Ability to form protective layers on metal surfaces. jmchemsci.com |

Q & A

(Basic) What are the standard synthetic routes for 5-Chloro-1,3,4-thiadiazole-2-carboxamide, and how are intermediates characterized?

The compound is synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate (KSCN) in concentrated sulfuric acid, followed by cycloaddition with chloroacetyl chloride in dimethylformamide (DMF) . Alternative routes involve alkylation of 5-(substituted-amino)-1,3,4-thiadiazole-2-thiols with chloroacetyl chloride in tetrahydrofuran (THF) and triethylamine . Intermediates are characterized using 1H/13C NMR , IR spectroscopy , and TLC to confirm structural integrity and purity .

(Advanced) How can factorial design optimize reaction conditions for synthesizing derivatives?

Factorial design allows systematic variation of parameters (e.g., temperature, reagent stoichiometry, solvent polarity) to identify optimal conditions. For example, varying molar ratios of chloroacetyl chloride and reaction time can maximize yield while minimizing byproducts. Statistical tools (ANOVA) analyze interactions between variables, enabling predictive modeling for scalable synthesis .

(Basic) Which biological assays evaluate the anticancer potential of this compound?

Common assays include in vitro cytotoxicity tests (e.g., MTT assay) using cancer cell lines like MCF-7 (breast cancer) or A549 (lung cancer). Dose-response curves (IC50 values) and apoptosis markers (caspase-3 activation) are quantified to assess efficacy .

(Advanced) How to resolve discrepancies in reported biological activity across studies?

Discrepancies may arise from differences in compound purity (validate via HPLC ), cell line specificity (use standardized cell repositories), or assay protocols (e.g., incubation time, serum concentration). Replicate studies under controlled conditions and apply meta-analysis to identify confounding variables .

(Advanced) What computational strategies predict target interactions and SAR?

Molecular docking (AutoDock Vina) models binding affinity to targets like EGFR or tubulin. QSAR studies correlate substituent effects (e.g., electron-withdrawing groups at position 5) with activity. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time .

(Basic) What spectroscopic techniques confirm the compound’s structure?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., thiadiazole ring protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

- Elemental Analysis : Verifies C, H, N, S composition within ±0.4% deviation .

(Advanced) How to design derivatives with enhanced bioactivity using SAR?

Modify substituents at position 5 (e.g., aryl groups for π-π stacking) and position 2 (e.g., sulfanylacetic acid for solubility). Evaluate derivatives via in silico screening followed by in vitro validation to prioritize candidates. For example, 5-(pyridin-4-yl) substitutions improve anticancer activity .

(Basic) What purification methods are effective for this compound?

- Recrystallization : Use ethanol or THF to remove unreacted starting materials .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts .

(Advanced) How can AI enhance reaction optimization and data analysis?

AI platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and predict optimal conditions (e.g., solvent selection). Machine learning algorithms analyze spectral data for rapid structural validation, reducing manual interpretation errors .

(Advanced) What strategies mitigate toxicity risks during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。